3-Nitro-5-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]amino}benzoic acid
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Overview
Description
3-Nitro-5-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]amino}benzoic acid is an organic compound with a complex structure that includes a nitro group, a benzoic acid moiety, and a sugar derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-5-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]amino}benzoic acid typically involves multiple steps. One common approach is the nitration of a suitable benzoic acid derivative, followed by the introduction of the sugar moiety through glycosylation reactions. The reaction conditions often require the use of strong acids or bases, and the process may involve protection and deprotection steps to ensure the stability of sensitive functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-5-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like sulfuric acid, bases like sodium hydroxide, and oxidizing agents like potassium permanganate. The conditions vary depending on the desired reaction, with temperature and solvent choice playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can lead to various oxidized forms of the compound.
Scientific Research Applications
3-Nitro-5-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]amino}benzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a drug precursor.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Nitro-5-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]amino}benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sugar moiety may enhance the compound’s solubility and bioavailability, facilitating its uptake and distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
3-Nitrobenzoic acid: Lacks the sugar moiety, making it less soluble and bioavailable.
5-Aminosalicylic acid: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and biological effects.
Gallic acid: Contains multiple hydroxyl groups but lacks the nitro group, resulting in different chemical properties.
Uniqueness
3-Nitro-5-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]amino}benzoic acid is unique due to its combination of a nitro group, a benzoic acid moiety, and a sugar derivative. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it a valuable molecule for research and industrial applications.
Properties
Molecular Formula |
C13H16N2O9 |
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Molecular Weight |
344.27 g/mol |
IUPAC Name |
3-nitro-5-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzoic acid |
InChI |
InChI=1S/C13H16N2O9/c16-4-8-9(17)10(18)11(19)12(24-8)14-6-1-5(13(20)21)2-7(3-6)15(22)23/h1-3,8-12,14,16-19H,4H2,(H,20,21) |
InChI Key |
OMJDAMXBZQGOAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1NC2C(C(C(C(O2)CO)O)O)O)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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